

4-Methyl-1-pentyne physical and chemical properties

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Compound of Interest

Compound Name: 4-Methyl-1-pentyne

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An In-depth Technical Guide to 4-Methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract: **4-Methyl-1-pentyne**, also known as isobutyl acetylene, is a terminal alkyne with the chemical formula C_6H_{10} .^[1] As a valuable building block in organic synthesis, it undergoes a variety of reactions characteristic of terminal alkynes, making it a versatile reagent for the introduction of the isobutylacetylene moiety into more complex molecules.^{[2][3]} Its applications include use as a monomer matrix in the fabrication of mixed matrix membranes and participation in addition reactions such as halogenation, hydrogenation, hydrohalogenation, and hydration.^{[2][3]} This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for related syntheses, and key safety information.

Core Physical and Chemical Properties

The fundamental properties of **4-methyl-1-pentyne** are summarized below. These data are critical for its handling, application in reactions, and purification.

Table 1: Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	4-methylpent-1-yne	[1][4]
Synonyms	Isobutyl acetylene, Isobutylethyne	[1][5]
CAS Number	7154-75-8	[1]
Molecular Formula	C ₆ H ₁₀	[1][3][4]
Molecular Weight	82.14 g/mol	[1]
Canonical SMILES	CC(C)CC#C	[4]
InChI Key	OXRWICUICBZVAE- UHFFFAOYSA-N	[1]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Colorless liquid	[6]
Boiling Point	61-62 °C (at 760 mmHg)	[4]
Melting Point	-105 °C	[7]
Density	0.698 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.393	
Flash Point	-4.44 °C (24.0 °F) - closed cup	
Solubility	Insoluble in water. Soluble in common low-polarity organic solvents.	[2][8]
Vapor Pressure	Data not readily available	
Enthalpy of Vaporization	28.42 kJ/mol (Joback Calculated)	[5]

Table 3: Spectral Data

Data Type	Details	Source(s)
^1H NMR	Spectra available, showing characteristic peaks for the acetylenic proton and the isobutyl group.	[1][9]
^{13}C NMR	Spectra available.	[10]
Mass Spectrometry	GC-MS data available through NIST.	[1]
IR Spectroscopy	FTIR and Gas-Phase IR spectra available.	[1][11]
Raman Spectroscopy	Spectra available.	[1]

Chemical Properties and Reactivity

4-Methyl-1-pentyne exhibits reactivity typical of a terminal alkyne, making it a useful intermediate in organic synthesis.

- **Stability:** The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]
- **Acidity of Terminal Alkyne:** The proton on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base to form an acetylide. This anion is a potent nucleophile, useful for forming new carbon-carbon bonds.
- **Addition Reactions:** The carbon-carbon triple bond readily undergoes addition reactions. These include:
 - **Hydrogenation:** Catalytic hydrogenation can reduce the alkyne to the corresponding alkene (4-methyl-1-pentene) or, with complete reduction, the alkane (4-methylpentane).
 - **Halogenation:** Addition of halogens (e.g., Br_2 , Cl_2) across the triple bond.[2][3]
 - **Hydrohalogenation:** Addition of hydrogen halides (e.g., HCl , HBr) which typically follows Markovnikov's rule.[2][12]

- Hydration: In the presence of acid and a mercury(II) catalyst, hydration yields an enol that tautomerizes to a ketone (4-methyl-2-pentanone).[12]
- Polymerization: **4-Methyl-1-pentyne** can be polymerized.[2][3] For instance, polymerization with a tungsten alkylidyne catalyst followed by hydrogenation can produce cyclic poly(4-methyl-1-pentene).[13]

Logical Workflow: Properties and Reactions of 4-Methyl-1-pentyne

The following diagram illustrates the key properties and reaction pathways for **4-methyl-1-pentyne**.

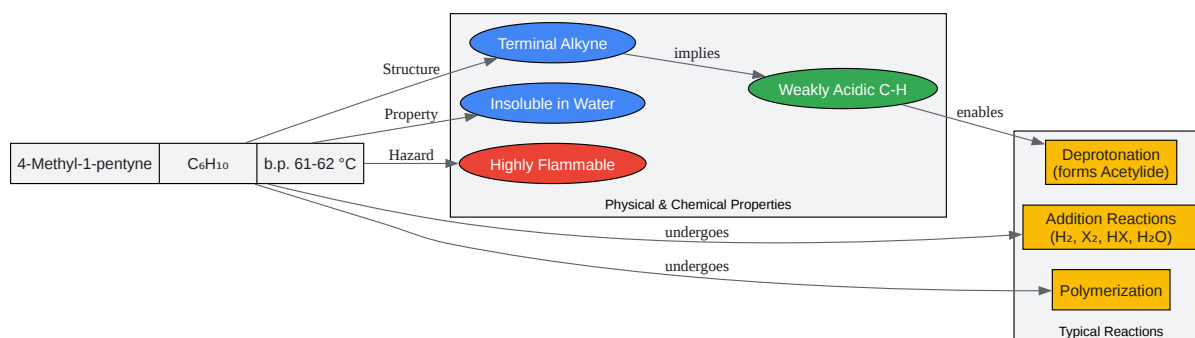


Figure 1: Properties and Reactions of 4-Methyl-1-pentyne

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Figure 1: Properties and Reactions of **4-Methyl-1-pentyne**

Experimental Protocol: Synthesis of a Related Compound

While a specific, detailed protocol for the synthesis of **4-methyl-1-pentyne** was not found in the surveyed literature, the following protocol for the hydroboration-oxidation of the corresponding alkene, 4-methyl-1-pentene, provides a relevant example of a synthetic procedure involving a closely related C₆ hydrocarbon. This anti-Markovnikov hydration is a cornerstone of modern organic synthesis.

Objective: To synthesize 4-methyl-1-pentanol from 4-methyl-1-pentene via hydroboration-oxidation.^[14]^[15]

Materials:

- 4-Methyl-1-pentene
- Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H₂O₂) (30% aqueous solution)
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Flame-dried, two-necked round-bottom flask
- Dropping funnel or syringe pump
- Magnetic stirrer and stir bar

- Inert atmosphere setup (Nitrogen or Argon inlet)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

Procedure:

Part A: Hydroboration[\[14\]](#)[\[15\]](#)

- Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
- Dissolve 4-methyl-1-pentene (1.0 equivalent) in anhydrous THF and add it to the flask.
- Cool the flask to 0 °C using an ice bath.
- Slowly add the borane-THF solution (~1.1 eq of BH_3) dropwise via the dropping funnel over 30-60 minutes. It is crucial to maintain the internal temperature at or below 0 °C to control the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

Part B: Oxidation[\[14\]](#)[\[15\]](#)

- Cool the reaction mixture back down to 0 °C in an ice bath.
- Slowly and carefully add the 3 M sodium hydroxide solution to the flask.
- Following the base, add the 30% hydrogen peroxide solution dropwise. This step is exothermic; ensure the internal temperature does not exceed 40 °C.

- Once the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour to complete the oxidation.

Part C: Workup and Purification^{[14][15]}

- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer from the aqueous layer.
- Extract the aqueous layer two more times with diethyl ether.
- Combine all organic layers and wash them sequentially with water and then brine.
- Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude 4-methyl-1-pentanol can be purified by fractional distillation.

The following workflow diagram outlines the key steps of this experimental protocol.

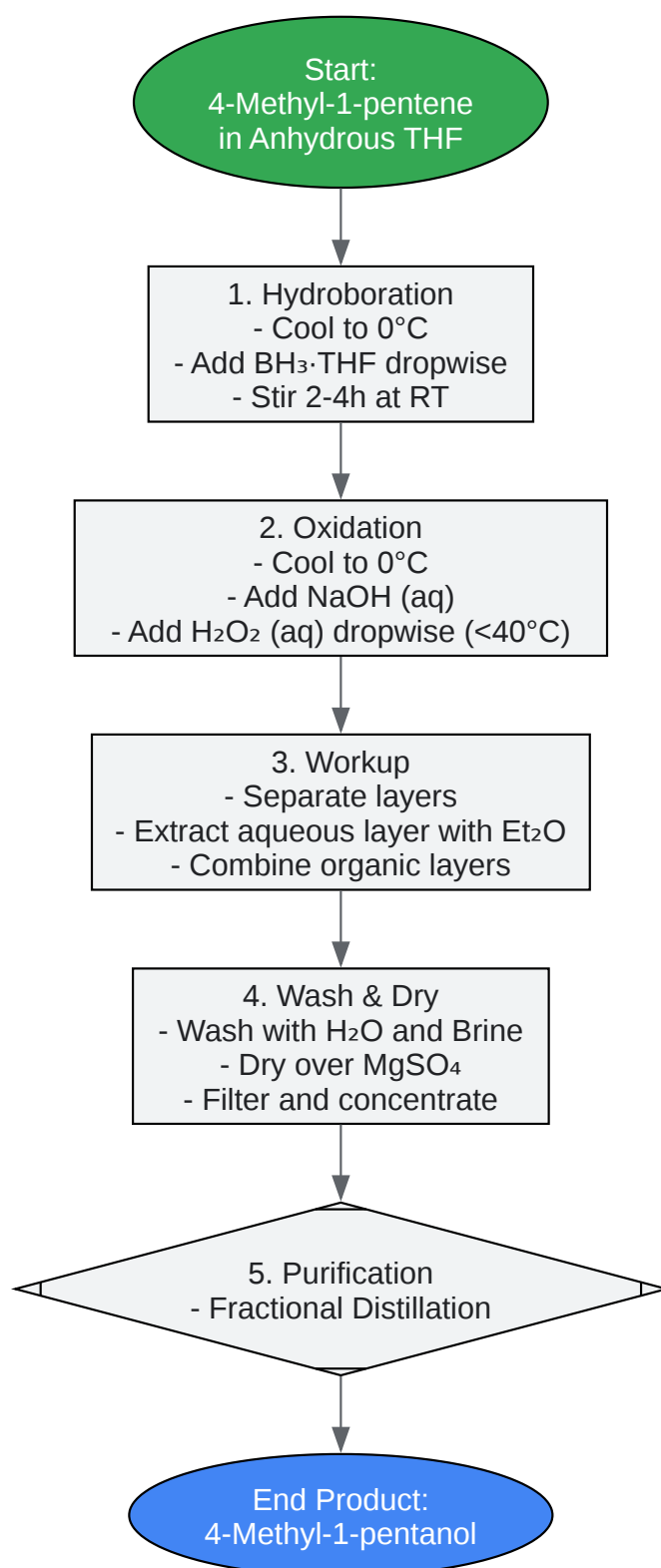


Figure 2: Experimental Workflow for Hydroboration-Oxidation

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Figure 2: Experimental Workflow for Hydroboration-Oxidation

Safety and Handling

4-Methyl-1-pentyne is a hazardous chemical that requires careful handling.

- **Physical Hazards:** It is a highly flammable liquid and vapor (GHS02). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[16] Keep away from heat, sparks, open flames, and hot surfaces.[17][18] All equipment must be grounded to prevent static discharge.[16][18]
- **Health Hazards:** May be fatal if swallowed and enters airways (aspiration hazard).[2][17] It can cause skin and eye irritation.[16] Inhalation may cause respiratory tract irritation, dizziness, and drowsiness.[6][16]
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles or a face shield, and appropriate clothing to prevent skin exposure.[16] Use only in a well-ventilated area or under a fume hood.[16]
- **Storage:** Store in a cool, well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The designated storage class is Flammable Liquids (Class 3).

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